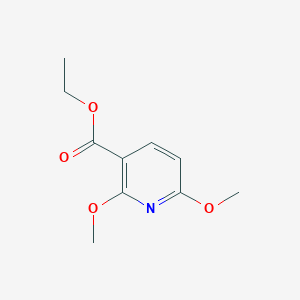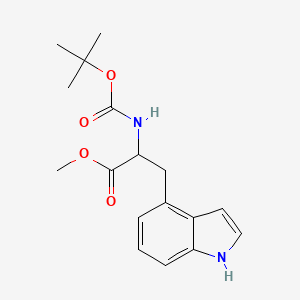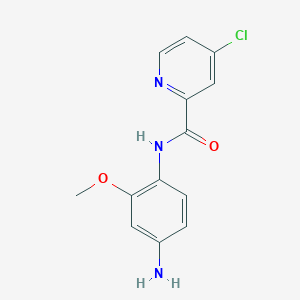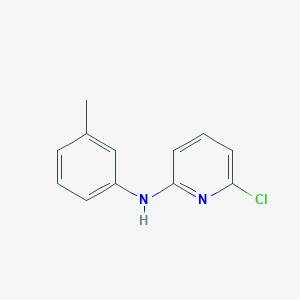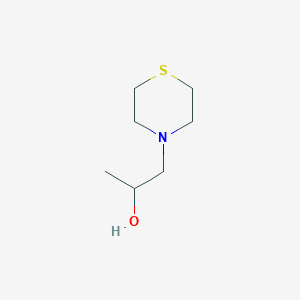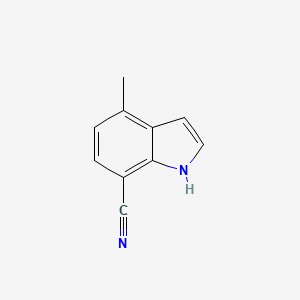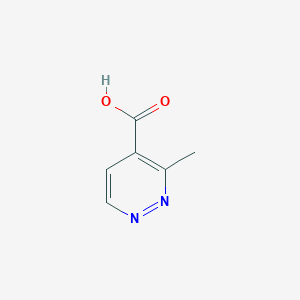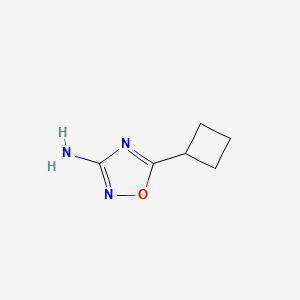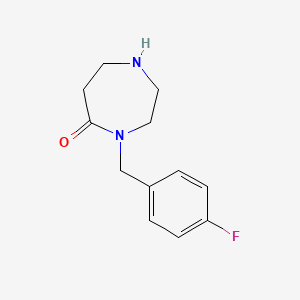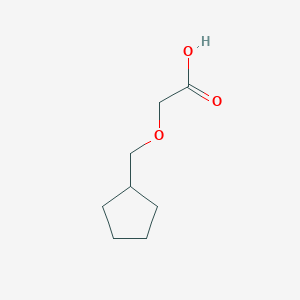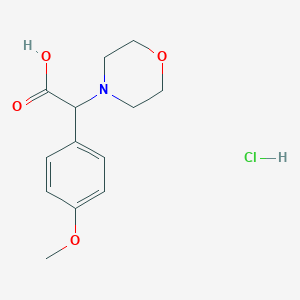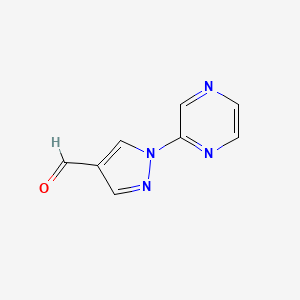
2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile
Overview
Description
“2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile” is a chemical compound that has been studied for its potential applications in various fields . It is a fluorophore that has been incorporated with various polycyclic aromatic hydrocarbons, carbazole, pyridine, and triphenylamine .
Synthesis Analysis
The synthesis of “2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile” involves the use of various methods and techniques . For instance, it has been synthesized using 4,5-diphenyl-1H-imidazole and 2-(1H-indol-3-yl)acetonitrile based donor–π–acceptor .Molecular Structure Analysis
The molecular structure of “2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile” has been analyzed using various methods such as density functional theory (DFT) and time-dependent density functional theory (TDDFT) . The highest occupied molecular orbital (HOMO) is mainly localized on the donor part, whereas the lowest unoccupied molecular orbital (LUMO) is spread over the entire molecule .Chemical Reactions Analysis
The chemical reactions involving “2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile” have been studied. For instance, it has been used in the synthesis of new compounds bearing five- and/or six-membered heterocyclic moieties .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile” have been analyzed. It exhibits high fluorescence quantum yield and good thermal stability .Scientific Research Applications
-
Pharmaceutical Chemistry
- Indoles are a significant type of heterocycle as they are found in proteins in the form of amino acids, such as tryptophan .
- They are also present in several drugs, such as indomethacin and the notorious LSD, and several plants such as strychnine .
- The incorporation of an indole core, a biologically known pharmacophore in medicinal molecules, means it is a useful heterocyclic .
- Substituted indoles are considered “privileged structures” as they show high-affinity binding to many receptors .
-
Biotechnological Production
- Indole is a signalling molecule produced both by bacteria and plants .
- Besides the natural roles, indole also has value for flavour and fragrance applications, for example, in food industry or perfumery .
- Additionally, indole can be derivatized to several halogenated and oxygenated compounds that can be used as natural colourants or have promising bioactivity with therapeutic potential to treat human diseases .
- Biocatalytic approaches have been developed to convert indole into halogenated and oxygenated derivatives .
-
Organic Light Emitting Diodes (OLEDs)
- 4,5-diphenyl-1H-imidazole and 2-(1H-indol-3-yl)acetonitrile based donor–π–acceptor fluorophores have been synthesized and studied for their optical, thermal, electroluminescence properties .
- Both the fluorophores exhibit high fluorescence quantum yield (Φf = <0.6) and good thermal stability (Td10 = <300 °C) .
-
Multicomponent Reactions
- Indoles are frequently used in the synthesis of various organic compounds .
- They are very important among heterocyclic structures due to their biological and pharmaceutical activities .
- The last decade has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds .
- An example of this is a three-component reaction for the synthesis of functionalized 3-{1-[2-(1 H-indol-3-yl)ethyl]-4,5,6,7-tetrahydro-1 H-indol-3-yl}indolin-2-ones .
-
Biological Potential
- Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
- This has created interest among researchers to synthesize a variety of indole derivatives .
-
Therapeutic Potential
-
Chemical Sensors
-
Dyes and Pigments
-
Agriculture
-
Environmental Science
-
Material Science
-
Food Industry
properties
IUPAC Name |
2-(1,6-dimethylindol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-3-4-11-10(5-6-13)8-14(2)12(11)7-9/h3-4,7-8H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJNAAWEEITFLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2C)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286481 | |
| Record name | 1,6-Dimethyl-1H-indole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile | |
CAS RN |
202584-15-4 | |
| Record name | 1,6-Dimethyl-1H-indole-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202584-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dimethyl-1H-indole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(trifluoromethyl)phenyl]-1H-imidazole-5-carboxylic acid](/img/structure/B1455260.png)
